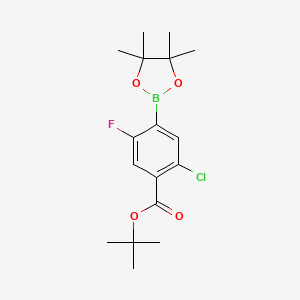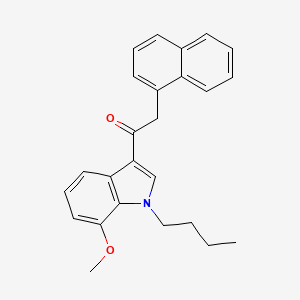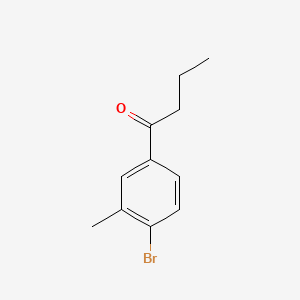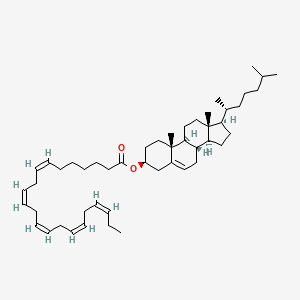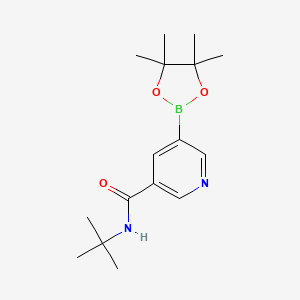
N-(tert-Butyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(tert-Butyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinamide” is a chemical compound . Tertiary butyl esters, such as this compound, find large applications in synthetic organic chemistry .
Synthesis Analysis
A straightforward method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds has been developed using flow microreactor systems . The resultant flow process was more efficient, versatile, and sustainable compared to the batch .Chemical Reactions Analysis
The unique reactivity pattern elicited by the crowded tert-butyl group is highlighted by summarising characteristic applications . It is used in various chemical transformations .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(tert-Butyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinamide” such as melting point, boiling point, density, molecular formula, molecular weight, and toxicity information can be found on chemical databases .Applications De Recherche Scientifique
Synthesis and Structural Analysis
N-(tert-Butyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinamide and its derivatives are significant intermediates in synthesizing various biologically active compounds. They are synthesized through substitution reactions, and their structures are confirmed using various spectroscopic methods like FTIR, NMR, and mass spectrometry. X-ray diffraction and density functional theory (DFT) calculations are employed for crystallographic and conformational analysis, ensuring the synthesized compounds' structures align with theoretical predictions (Ye et al., 2021; Huang et al., 2021).
Catalysis and Material Science
This compound is used in initiating Suzuki-Miyaura chain growth polymerization, leading to the creation of polymers with adjustable molecular weights and narrow molecular weight distributions. These polymers exhibit bright fluorescence emission, which can be tuned for specific applications by incorporating different dyes, demonstrating their potential in creating advanced materials with tailored optical properties (Fischer et al., 2013).
Corrosion Inhibition and Metal Interaction
Nicotinamide derivatives, including those related to the compound , have shown promise as corrosion inhibitors for mild steel in acidic environments. Their adsorption behavior and inhibition efficiency are studied through various techniques, suggesting their potential utility in protecting metals from corrosion. This application is critical in industrial processes where metal longevity and integrity are paramount (Chakravarthy et al., 2014).
Pharmaceutical and Therapeutic Potential
Research into nicotinamide and its derivatives, including N-(tert-Butyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinamide, has implications for developing novel therapeutics. For instance, nicotinamide N-methyltransferase (NNMT) plays a significant role in metabolic regulation and cancer progression. Understanding the structural basis of substrate recognition by NNMT can inform the development of inhibitors that might serve as potential cancer therapies (Peng et al., 2011).
Safety And Hazards
Propriétés
IUPAC Name |
N-tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25BN2O3/c1-14(2,3)19-13(20)11-8-12(10-18-9-11)17-21-15(4,5)16(6,7)22-17/h8-10H,1-7H3,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POBNCDYVYRUCQZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)C(=O)NC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25BN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70682256 |
Source


|
| Record name | N-tert-Butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70682256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(tert-Butyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinamide | |
CAS RN |
1218790-03-4 |
Source


|
| Record name | N-tert-Butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70682256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

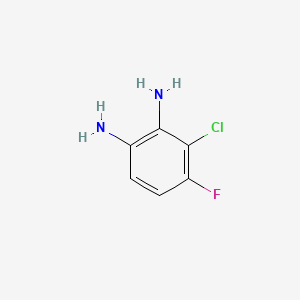
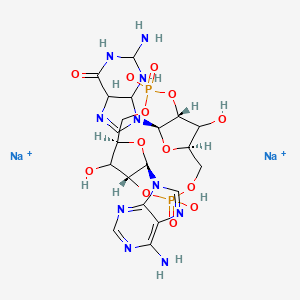
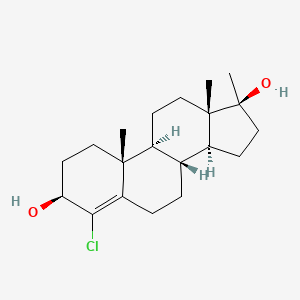
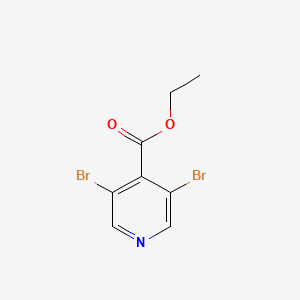
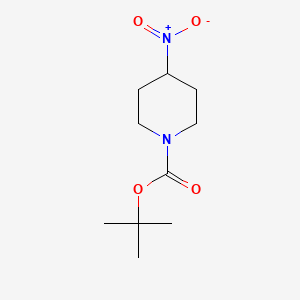
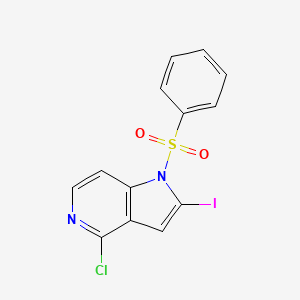
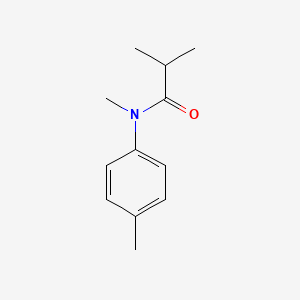
![1,7-Diazabicyclo[4.2.0]oct-2-EN-8-one](/img/structure/B593889.png)
